Antimalarial Activity Against P. falciparum 3D7: Potency Advantage Over Bromo and Des-chloro Analogs
In a whole-cell P. falciparum 3D7 proliferation assay, the 4-chlorophenyl analog (target compound) achieved an EC50 of approximately 7–8 nM, whereas the corresponding 4-bromophenyl derivative showed an EC50 of 13 nM and the des-chloro phenyl analog was inactive at concentrations up to 100 nM [1]. This represents a roughly 1.6- to 1.9-fold improvement in potency attributable to the chlorine substituent. The activity is linked to inhibition of parasite dihydroorotate dehydrogenase (DHODH), a validated antimalarial target [1].
| Evidence Dimension | P. falciparum 3D7 whole-cell EC50 |
|---|---|
| Target Compound Data | 7–8 nM |
| Comparator Or Baseline | 4-bromophenyl analog: 13 nM; des-chloro phenyl analog: >100 nM |
| Quantified Difference | ~1.6–1.9× more potent than 4-bromo analog; >12.5× more potent than des-chloro analog |
| Conditions | P. falciparum 3D7, RPMI/albumin medium, 0.5% hematocrit, 0.5% initial parasitemia, 72 h incubation |
Why This Matters
The 4-chloro substituent provides a measurable potency advantage in the most clinically relevant P. falciparum strain, making this compound the preferred choice for antimalarial SAR follow-up over the bromo or unsubstituted phenyl variants.
- [1] BindingDB entry BDBM50567967 (CHEMBL4850393). Affinity data for P. falciparum 3D7 and Dd2 strains. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567967 (accessed 2026-04-30). View Source
